Triciribine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibiting the Akt Pathway

Akt is a key player in the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in various cancers []. This pathway promotes cell survival, proliferation, and resistance to therapy. Triciribine specifically inhibits Akt by preventing its phosphorylation, which is essential for its activation []. This inhibition disrupts downstream signaling, leading to decreased cell growth and survival in cancer cells [].

Investigating Anti-Cancer Properties

Preclinical studies have shown promise for triciribine's anti-cancer properties. Studies in cell lines and animal models have demonstrated its ability to suppress tumor growth and induce cell death in various cancers, including breast, prostate, and pancreatic cancers [, , ]. Triciribine has also been shown to overcome resistance to other cancer therapies, suggesting its potential role in combination treatment strategies [].

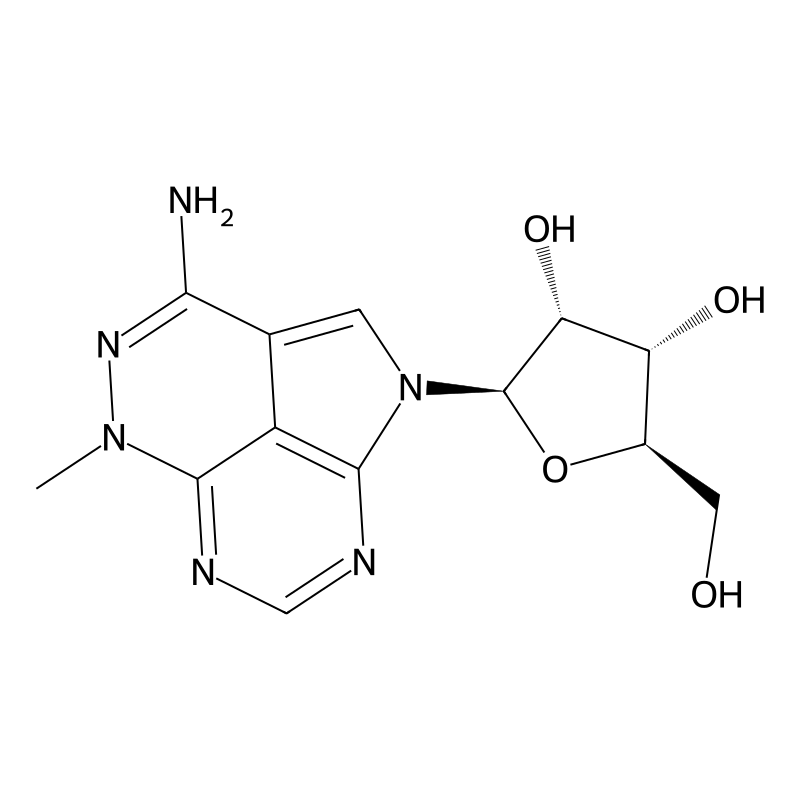

Triciribine, also known as triciribine phosphate monohydrate, is a synthetic nucleoside analogue characterized by a unique 1,4,5,6,8-pentaazaacenaphthylene ring system. This compound has garnered attention for its ability to inhibit the phosphorylation and activation of all three isoforms of the protein kinase B (Akt), specifically Akt-1, Akt-2, and Akt-3. Triciribine is classified as a small molecule and is primarily investigated in the context of cancer therapy due to its role in modulating critical signaling pathways associated with cell survival and proliferation .

Triciribine's primary mechanism of action involves inhibiting the Akt signaling pathway. Akt, also known as protein kinase B, is a critical protein involved in cell proliferation, survival, and migration. In many cancers, Akt signaling is abnormally activated, promoting uncontrolled cell growth. Triciribine acts as a selective inhibitor of Akt, preventing its phosphorylation and downstream signaling, ultimately leading to cell death in cancer cells [].

Triciribine undergoes metabolic conversion within cells to form triciribine phosphate. This transformation is facilitated by adenosine kinase, which phosphorylates triciribine at the hydroxyl group, enhancing its biological activity. The compound significantly inhibits the phosphorylation of Akt at critical sites (threonine-309 and serine-474), which are essential for full activation of the kinase. This inhibition disrupts downstream signaling pathways that promote cell survival, thereby enhancing apoptotic processes in cancer cells .

Triciribine exhibits potent anti-cancer properties by selectively targeting cells with hyperactivated Akt signaling pathways. Preclinical studies have demonstrated that triciribine can inhibit the growth of various cancer cell lines, including those from leukemia and pancreatic adenocarcinoma. The compound has shown synergistic effects when combined with other chemotherapeutics, such as gemcitabine, leading to increased apoptosis and reduced tumor growth in vitro . Additionally, phase I clinical trials have indicated that triciribine can decrease phosphorylated Akt levels in tumor tissues, suggesting potential therapeutic efficacy in patients with solid tumors exhibiting activated Akt .

The synthesis of triciribine was first reported by Schram and Townsend in 1971. The process involves several steps that typically include:

- Formation of the Pentaazaacenaphthylene Ring: This step is crucial for establishing the core structure of triciribine.

- Substitution Reactions: Introducing amino groups at specific positions on the ring to enhance biological activity.

- Phosphorylation: Converting triciribine to its active form, triciribine phosphate, through enzymatic action.

The detailed synthetic pathway may vary based on specific laboratory techniques and desired purity levels .

Triciribine has been primarily studied for its applications in oncology. It has been investigated in clinical trials for various cancers, including:

- Leukemia

- Ovarian Cancer

- HER2/Neu Negative Breast Adenocarcinoma

- Stage IV Breast Cancer

Due to its mechanism of action as an Akt inhibitor, triciribine holds promise as a therapeutic agent capable of overcoming resistance mechanisms associated with conventional chemotherapy .

Research has highlighted several interactions involving triciribine:

- Synergistic Effects with Chemotherapeutics: Triciribine has been shown to enhance the efficacy of other anti-cancer agents like gemcitabine by inhibiting pathways that lead to drug resistance.

- Inhibition of Growth Factor Signaling: Triciribine suppresses epidermal growth factor-induced signaling pathways that activate Akt, further contributing to its anti-cancer effects .

- Pharmacokinetic Studies: Clinical trials have focused on understanding the pharmacokinetics and pharmacodynamics of triciribine and its metabolite, assessing how these factors influence therapeutic outcomes .

Triciribine shares structural and functional similarities with several other compounds known for their roles as Akt inhibitors or nucleoside analogues. Here are some notable comparisons:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| MK-2206 | Small Molecule | Allosteric inhibitor of Akt | Selectively inhibits Akt without affecting other kinases |

| Perifosine | Alkylphosphocholine derivative | Inhibits Akt phosphorylation | Also affects other signaling pathways like mTOR |

| GSK690693 | Small Molecule | ATP-competitive Akt inhibitor | Highly selective for Akt isoforms |

| ZSTK474 | Small Molecule | PI3K/Akt/mTOR pathway inhibitor | Targets upstream PI3K pathway |

Triciribine's unique pentaazaacenaphthylene structure distinguishes it from these compounds, providing a different mechanism for inhibiting the Akt pathway while maintaining cell permeability and efficacy against resistant cancer types .

Triciribine phosphate, the active metabolite of triciribine, exerts its pharmacological effects by preventing the cellular phosphorylation and activation of all three Akt isoforms without directly inhibiting the intrinsic kinase activity of these proteins [1] [3]. The compound undergoes intracellular conversion by adenosine kinase to form triciribine phosphate, which serves as the biologically active species responsible for Akt pathway modulation [3] [4].

The primary mechanism involves the specific binding of triciribine phosphate to the pleckstrin homology domain of Akt with a dissociation constant of 690 nanomolar, as determined through surface plasmon resonance spectroscopy [1] [5]. This binding event occurs at the phosphatidylinositol 3,4,5-trisphosphate binding pocket within the pleckstrin homology domain, effectively preventing the recruitment of Akt to the plasma membrane [1] [6] [7]. Nuclear magnetic resonance spectroscopy studies have confirmed that triciribine phosphate, but not the parent compound triciribine, binds directly to the pleckstrin homology domain in the vicinity of the phosphatidylinositol 3,4,5-trisphosphate binding site [6] [5] [7].

Table 1: Triciribine Binding Affinity and Selectivity Profile

| Target/Assay | Kd/IC50 Value | Compound | Method |

|---|---|---|---|

| Akt PH Domain (SPR) | 690 nM | TCN-P | Surface Plasmon Resonance |

| PIP3 Binding (SPR) | 48 nM | PIP3 (control) | Surface Plasmon Resonance |

| Akt Inhibitor VI (SPR) | 1.4 μM | Akt Inhibitor VI (control) | Surface Plasmon Resonance |

| Akt1-T308/S473 phosphorylation | Inhibited | TCN/TCN-P | Cell-based assays |

| GSK3-β phosphorylation | Inhibited | TCN/TCN-P | Cell-based assays |

| PKA kinase activity | No effect | TCN/TCN-P | In vitro kinase assay |

| PKC kinase activity | No effect | TCN/TCN-P | In vitro kinase assay |

| SGK kinase activity | No effect | TCN/TCN-P | In vitro kinase assay |

The inhibition of Akt membrane recruitment leads to the prevention of critical phosphorylation events at threonine 308 and serine 473, which are essential for full Akt activation [1] [3] [4]. In vitro studies have demonstrated that triciribine phosphate does not directly inhibit the phosphorylation of purified Akt by phosphoinositide-dependent kinase 1 or mammalian target of rapamycin complex 2, confirming that the mechanism operates through membrane translocation blockade rather than direct kinase inhibition [1] [2].

The downstream consequences of Akt phosphorylation inhibition include the suppression of glycogen synthase kinase 3-beta phosphorylation and the modulation of key survival and proliferative signaling cascades [1] [8]. This results in the induction of apoptosis and cell growth arrest, particularly in cancer cells with aberrant Akt activity [3] [9]. The selectivity for cells with elevated phosphorylated Akt levels suggests that triciribine may be particularly effective in tumors displaying persistent Akt hyperactivation [1] [4].

Table 2: Surface Plasmon Resonance Kinetic Parameters for TCN-P/Akt PH Domain Interaction

| Parameter | Value | Method |

|---|---|---|

| Association rate constant (ka) | 366 M⁻¹s⁻¹ | SPR analysis |

| Dissociation rate constant (kd) | 2.52 × 10⁻⁴ s⁻¹ | SPR analysis |

| Equilibrium dissociation constant (KD) | 690 nM | SPR analysis |

| Contact time | 300 seconds | SPR analysis |

| Temperature | Room temperature | SPR analysis |

| Buffer conditions | HBS-N/HBS-P buffer | SPR analysis |

Selectivity Profiling Against Kinase Families

The selectivity profile of triciribine has been extensively characterized through comprehensive kinase screening assays, revealing remarkable specificity for Akt isoforms over related protein kinases [10] [11] [9] [12]. This selectivity is particularly noteworthy given the structural similarities among members of the adenosine monophosphate-activated protein kinase, protein kinase A, protein kinase G, and protein kinase C family of serine/threonine kinases.

In vitro kinase assays have demonstrated that triciribine exhibits minimal inhibitory effects toward protein kinase A, protein kinase C alpha, and serum- and glucocorticoid-inducible kinase at concentrations that effectively inhibit Akt phosphorylation [11] [9] [12]. Specifically, recombinant protein kinase A and serum- and glucocorticoid-inducible kinase activities were not affected by triciribine treatment, while positive control inhibitors such as protein kinase A inhibitor and compound E effectively suppressed their respective target activities [11].

The selectivity extends beyond the adenosine monophosphate-activated protein kinase family to include other important signaling pathways. Western blot analyses using phospho-specific antibodies have revealed that triciribine treatment does not significantly alter the phosphorylation status of extracellular signal-regulated kinase 1/2, c-Jun N-terminal kinase, p38 mitogen-activated protein kinase, or signal transducer and activator of transcription 3 [11] [9] [12]. This selectivity profile indicates that triciribine specifically targets Akt signaling without broadly affecting other oncogenic kinase pathways.

The selectivity of triciribine can be quantified using established metrics such as the selectivity score, which is calculated by dividing the number of kinases inhibited below a specific threshold by the total number of kinases tested [13]. Based on the available data, triciribine demonstrates a highly favorable selectivity profile with minimal off-target effects against a panel of kinases that includes representatives from major kinase families [10] [12].

Furthermore, cell-based assays have confirmed that triciribine selectively inhibits the phosphorylation and activation of all three Akt isoforms without affecting known upstream activators such as phosphoinositide 3-kinase or phosphoinositide-dependent kinase 1 [1] [12]. This selectivity is mechanistically explained by the specific binding to the pleckstrin homology domain, which is a unique structural feature that distinguishes Akt from other kinases in its family.

Molecular Docking Studies and Binding Interactions

Molecular docking studies have provided detailed insights into the binding mode and intermolecular interactions between triciribine phosphate and the Akt pleckstrin homology domain [2] [14]. These computational investigations have been conducted using the Genetic Optimisation for Ligand Docking software, version 2.1, which employs genetic algorithms to predict optimal ligand-protein binding conformations [2] [15] [16].

The crystal structure of the Akt pleckstrin homology domain has served as the basis for molecular docking calculations, utilizing coordinates from the Protein Data Bank [14]. The binding site is characterized by a well-defined pocket formed by variable loops located between beta-strand regions, specifically variable loops 1-3 positioned between beta1-beta2, beta3-beta4, and beta6-beta7 strands [14]. This pocket normally accommodates the inositol head group of phosphatidylinositol 3,4,5-trisphosphate and represents the target site for triciribine phosphate binding.

Table 3: NMR Chemical Shift Perturbations in Akt PH Domain upon TCN-P Binding

| Amino Acid Residue | Location | Chemical Shift Change | Interaction Type |

|---|---|---|---|

| W22 (Trp22) | PIP3 binding pocket | Significant | Hydrophobic/π-π stacking |

| Y26 (Tyr26) | PIP3 binding pocket | Significant | Hydrophobic/π-π stacking |

| N54 (Asn54) | PIP3 binding pocket | Significant | Hydrogen bonding |

| R86 (Arg86) | PIP3 binding pocket | Moderate | Electrostatic |

| R25 (Arg25) | PIP3 binding pocket | Moderate | Electrostatic |

| R48 (Arg48) | PIP3 binding pocket | Minor | Electrostatic |

Nuclear magnetic resonance spectroscopy studies have identified specific amino acid residues that exhibit chemical shift perturbations upon triciribine phosphate binding [6] [14]. The most significantly affected residues include tryptophan 22, tyrosine 26, and asparagine 54, all of which are located within the phosphatidylinositol 3,4,5-trisphosphate binding pocket [6] [14]. These residues participate in various types of intermolecular interactions, including hydrophobic contacts, π-π stacking interactions, and hydrogen bonding networks.

The binding model derived from molecular docking studies suggests that triciribine phosphate occupies a binding site that overlaps substantially with the natural phosphatidylinositol 3,4,5-trisphosphate binding region [14] [17]. Tryptophan 22 and tyrosine 26 flank the arginine-proline-arginine motif that normally interacts with the 3-phosphate group of phosphatidylinositol 3,4,5-trisphosphate, while asparagine 54 forms contacts with specific regions of the triciribine phosphate molecule [14].

The molecular docking calculations have been validated through comparison with surface plasmon resonance binding data and nuclear magnetic resonance chemical shift mapping experiments [1] [14]. The predicted binding affinity from docking studies correlates well with experimentally determined dissociation constants, providing confidence in the computational model. The binding pose analysis reveals that triciribine phosphate forms multiple favorable interactions within the pleckstrin homology domain pocket, including electrostatic interactions with positively charged arginine residues and hydrophobic contacts with aromatic amino acids.

Advanced molecular docking studies have also incorporated protein flexibility considerations, recognizing that the pleckstrin homology domain undergoes conformational changes upon ligand binding [14]. These studies have employed ensemble docking approaches and molecular dynamics simulations to account for the dynamic nature of the protein-ligand interaction. The results indicate that triciribine phosphate binding induces conformational changes in variable loop regions, particularly variable loop 3, which may contribute to the specificity and affinity of the interaction.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Gloesenkamp CR, Nitzsche B, Ocker M, Di Fazio P, Quint K, Hoffmann B, Scherübl H, Höpfner M. AKT inhibition by triciribine alone or as combination therapy for growth control of gastroenteropancreatic neuroendocrine tumors. Int J Oncol. 2012 Mar;40(3):876-88. doi: 10.3892/ijo.2011.1256. Epub 2011 Nov 7. PubMed PMID: 22075556.

3: Evangelisti C, Ricci F, Tazzari P, Chiarini F, Battistelli M, Falcieri E, Ognibene A, Pagliaro P, Cocco L, McCubrey JA, Martelli AM. Preclinical testing of the Akt inhibitor triciribine in T-cell acute lymphoblastic leukemia. J Cell Physiol. 2011 Mar;226(3):822-31. doi: 10.1002/jcp.22407. PubMed PMID: 20857426.

4: Garrett CR, Coppola D, Wenham RM, Cubitt CL, Neuger AM, Frost TJ, Lush RM, Sullivan DM, Cheng JQ, Sebti SM. Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT. Invest New Drugs. 2011 Dec;29(6):1381-9. doi: 10.1007/s10637-010-9479-2. Epub 2010 Jul 20. PubMed PMID: 20644979.

5: Ptak RG, Gentry BG, Hartman TL, Watson KM, Osterling MC, Buckheit RW Jr, Townsend LB, Drach JC. Inhibition of human immunodeficiency virus type 1 by triciribine involves the accessory protein nef. Antimicrob Agents Chemother. 2010 Apr;54(4):1512-9. doi: 10.1128/AAC.01443-09. Epub 2010 Jan 19. PubMed PMID: 20086149; PubMed Central PMCID: PMC2849366.

6: Dieterle A, Orth R, Daubrawa M, Grotemeier A, Alers S, Ullrich S, Lammers R, Wesselborg S, Stork B. The Akt inhibitor triciribine sensitizes prostate carcinoma cells to TRAIL-induced apoptosis. Int J Cancer. 2009 Aug 15;125(4):932-41. doi: 10.1002/ijc.24374. PubMed PMID: 19422047.

7: Migawa MT, Drach JC, Townsend LB. Design, synthesis and antiviral activity of novel 4,5-disubstituted 7-(beta-D-ribofuranosyl)pyrrolo[2,3-d][1,2,3]triazines and the novel 3-amino-5-methyl-1-(beta-D-ribofuranosyl)- and 3-amino-5-methyl-1-(2-deoxy-beta-D-ribofuranosyl)-1,5-dihydro-1,4,5,6,7,8-hexaaza acenaphthylene as analogues of triciribine. J Med Chem. 2005 Jun 2;48(11):3840-51. PubMed PMID: 15916436.

8: Smith KL, Lai VC, Prigaro BJ, Ding Y, Gunic E, Girardet JL, Zhong W, Hong Z, Lang S, An H. Synthesis of new 2'-beta-C-methyl related triciribine analogues as anti-HCV agents. Bioorg Med Chem Lett. 2004 Jul 5;14(13):3517-20. PubMed PMID: 15177464.

9: Porcari AR, Townsend LB. An improved total synthesis of triciribine: a tricyclic nucleoside with antineoplastic and antiviral properties. Nucleosides Nucleotides Nucleic Acids. 2004;23(1-2):31-9. PubMed PMID: 15043134.

10: Porcari AR, Ptak RG, Borysko KZ, Breitenbach JM, Drach JC, Townsend LB. Synthesis and antiviral activity of 2-substituted analogs of triciribine. Nucleosides Nucleotides Nucleic Acids. 2003 Dec;22(12):2171-93. PubMed PMID: 14714765.